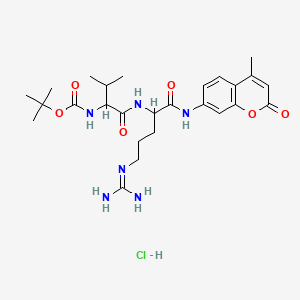

Boc-DL-Val-DL-Arg-AMC.HCl

Description

Significance of Fluorogenic Peptide Substrates in Biochemical Research

Fluorogenic peptide substrates are indispensable tools for studying enzyme activity, particularly for proteases. nih.gov These substrates consist of a short peptide sequence, which mimics the natural target of a protease, linked to a fluorophore—a molecule that can emit light. mdpi.com In its conjugated form, the substrate is typically non-fluorescent or weakly fluorescent. iris-biotech.de When a protease recognizes and cleaves the specific peptide bond, the fluorophore is released, resulting in a significant increase in fluorescence. mdpi.com

This "turn-on" fluorescence mechanism provides several key advantages for biochemical research:

High Sensitivity: Fluorometric assays are inherently more sensitive than many colorimetric assays, allowing for the detection of very low levels of enzyme activity. mdpi.comnih.gov

Continuous Monitoring: The increase in fluorescence can be measured in real-time, enabling researchers to perform continuous kinetic evaluations of enzyme activity. nih.gov This is crucial for determining important kinetic parameters like K_m and k_cat. plos.org

High-Throughput Screening (HTS): The simplicity and sensitivity of these assays make them ideal for HTS, a process used in drug discovery to test thousands of potential inhibitor compounds rapidly. nih.gov

Specificity Profiling: By designing various peptide sequences, researchers can create panels of substrates to profile the specific preferences of a given protease, helping to distinguish between different enzymes in complex biological samples. nih.gov

Overview of Boc-DL-Val-DL-Arg-AMC.HCl as a Substrate for Proteolytic Enzyme Characterization

This compound is a specific type of fluorogenic substrate designed for protease assays. chemimpex.com Let's break down its components:

Boc: The tert-butyloxycarbonyl (Boc) group is a protecting group attached to the N-terminus of the peptide. It enhances the compound's stability and solubility in typical aqueous assay buffers. chemimpex.com

DL-Val-DL-Arg: This is the dipeptide sequence that the target protease recognizes and cleaves. It consists of valine and arginine residues. The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-isomers of each amino acid. While most biological proteases are highly specific for L-amino acids, the presence of D-isomers may allow for the study of enzymes with broader or unusual specificities, or it may be used in non-enzymatic cleavage studies.

AMC: 7-Amino-4-methylcoumarin (B1665955) is the fluorogenic reporter group.

HCl: The hydrochloride salt improves the compound's solubility and stability as a solid powder.

This substrate is used to measure the activity of proteases that recognize and cleave the peptide bond between the arginine (Arg) residue and the AMC molecule. chemimpex.com Its application is prevalent in drug discovery and development, where it aids in screening for therapeutic agents that target specific proteolytic pathways. chemimpex.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₈N₆O₆·HCl |

| Molecular Weight | 567.09 g/mol |

| Appearance | Solid lyophilized powder |

| Application | Fluorogenic substrate for protease assays |

Fundamental Principles of 7-Amino-4-methylcoumarin (AMC) Release in Enzymatic Assays

The utility of this compound as a research tool is based on the fluorescence properties of the 7-Amino-4-methylcoumarin (AMC) molecule. thermofisher.com The core principle is a process of fluorescence quenching and dequenching.

Quenched State: When the AMC molecule is covalently linked to the peptide chain via an amide bond (peptidyl-AMC), its fluorescence is effectively quenched. bertin-bioreagent.com The conjugated substrate has excitation and emission wavelengths that are shorter and produce a very weak fluorescent signal (approx. 330 nm excitation / 390 nm emission). iris-biotech.de

Enzymatic Cleavage: A target protease, recognizing the Val-Arg sequence, catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the amino group of AMC.

Fluorescent State: This cleavage releases the free AMC molecule. iris-biotech.de Liberated from the quenching effect of the peptide, free AMC exhibits strong fluorescence at longer wavelengths. iris-biotech.de The amount of fluorescence produced is directly proportional to the amount of AMC released, and therefore, to the activity of the protease.

The fluorescence of free AMC is typically measured using a spectrofluorometer or a microplate reader with the following settings:

Excitation Wavelength: ~345-380 nm bertin-bioreagent.comadipogen.commedchemexpress.com

Emission Wavelength: ~440-460 nm bertin-bioreagent.comadipogen.commedchemexpress.com

This robust and reliable mechanism allows for the sensitive quantification of protease activity, forming the basis of countless biochemical assays. mdpi.com

Table 2: Spectroscopic Properties of AMC Substrate and Product

| Molecule | State | Typical Excitation (nm) | Typical Emission (nm) | Fluorescence Intensity |

|---|---|---|---|---|

| Peptide-AMC Conjugate | Uncleaved Substrate | ~330 | ~390 | Very Low (Quenched) |

| Free AMC | Cleaved Product | ~345-380 | ~440-460 | High (Fluorescent) |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H39ClN6O6 |

|---|---|

Molecular Weight |

567.1 g/mol |

IUPAC Name |

tert-butyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C26H38N6O6.ClH/c1-14(2)21(32-25(36)38-26(4,5)6)23(35)31-18(8-7-11-29-24(27)28)22(34)30-16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H4,27,28,29);1H |

InChI Key |

IIBVOTHVDCXGII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Advanced Methodologies for Enzymatic Characterization Utilizing Boc Dl Val Dl Arg Amc.hcl

Development and Validation of Fluorescence-Based Protease Assays with Boc-DL-Val-DL-Arg-AMC.HCl

The core principle of assays using this compound lies in the enzymatic cleavage of the substrate, which separates the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore from the peptide. This cleavage results in a significant increase in fluorescence, providing a direct measure of protease activity. nih.gov

Optimization of Reaction Parameters for Quantitative Enzymatic Activity Measurement

To ensure accurate and reproducible results, the optimization of several reaction parameters is critical. These parameters influence the rate of the enzymatic reaction and the subsequent fluorescence signal.

Key Optimization Parameters:

Substrate Concentration: Determining the optimal substrate concentration is crucial. This is often guided by the Michaelis-Menten constant (Km) of the enzyme for the substrate. For instance, the Km of α-thrombin for Boc-Val-Pro-Arg-AMC is 21 µM. adipogen.comaatbio.com Assays are typically run with substrate concentrations around the Km value to ensure the reaction rate is sensitive to changes in enzyme activity.

Enzyme Concentration: The concentration of the protease should be adjusted to ensure a linear reaction rate over the desired time course. For example, in a high-throughput screening (HTS) assay for the Chikungunya virus protease, the enzyme concentration was halved to 2.5 µM to optimize the assay for large-scale screening. biorxiv.org

Buffer Composition and pH: The pH and ionic strength of the reaction buffer can significantly impact enzyme activity. A common buffer for trypsin-like protease assays is 50 mM Tris-HCl at a pH of 8.0. medchemexpress.commedchemexpress.com

Incubation Time and Temperature: The incubation time and temperature must be controlled to maintain a linear reaction rate. A typical incubation might be for 10 minutes at 55°C or for 1 hour at room temperature. nih.govmedchemexpress.commedchemexpress.com

Inhibitor Concentration (for inhibition assays): When screening for inhibitors, a range of inhibitor concentrations is tested to determine the half-maximal inhibitory concentration (IC50).

Table 1: Example of Optimized Reaction Conditions for a Trypsin-like Protease Assay

| Parameter | Optimized Value | Reference |

| Enzyme | Diluted Trypsin | medchemexpress.commedchemexpress.com |

| Substrate | 50 µM Boc-Val-Pro-Arg-AMC | medchemexpress.commedchemexpress.com |

| Buffer | 50 mM Tris-HCl, pH 8.0 | medchemexpress.commedchemexpress.com |

| Incubation | 10 min at 55°C | medchemexpress.commedchemexpress.com |

| Stop Reagent | Methyl alcohol:n-butyl alcohol:distilled water (35:30:35, v/v/v) | medchemexpress.commedchemexpress.com |

Fluorescence Signal Detection and Analysis in Real-Time Assays

The release of the fluorescent AMC group is monitored using a spectrofluorometer or a fluorescence microplate reader. medchemexpress.commedchemexpress.com The excitation wavelength for AMC is typically between 360-380 nm, and the emission wavelength is between 440-460 nm. adipogen.com

Real-time assays continuously monitor the fluorescence signal over time, allowing for the determination of initial reaction velocities (V₀). This kinetic data is essential for accurate enzyme characterization and inhibitor screening. The data is often fit to the Michaelis-Menten equation to determine kinetic parameters such as Km and kcat. nih.gov For example, the kcat values for α-thrombin and the α-thrombin-staphylocoagulase complex with Boc-Val-Pro-Arg-AMC were found to be 109 s⁻¹ and 89 s⁻¹, respectively. adipogen.com

Integration of this compound in High-Throughput Screening (HTS) Platforms

The robust nature of fluorescence-based assays using substrates like this compound makes them highly suitable for high-throughput screening (HTS) of large compound libraries to identify novel protease inhibitors. plos.orgpmarketresearch.com

Automation and Miniaturization Strategies for Large-Scale Protease Profiling

HTS platforms rely on automation and miniaturization to increase throughput and reduce costs. plos.org

Automation: Liquid handling robots, such as acoustic dispensers, are used to precisely add reagents, including the substrate and potential inhibitors, to microplates. nih.gov This minimizes human error and increases the speed of assay setup.

Miniaturization: Assays are typically performed in 384-well or 1536-well microplates, significantly reducing the required volume of expensive reagents like the enzyme and substrate. nih.gov For example, an assay for TMPRSS2 was successfully scaled down to a 1536-well format with a total reaction volume of just 5 µL. nih.gov

Considerations for Data Analysis and Reproducibility in HTS Environments

The large datasets generated from HTS campaigns require specialized software for analysis. researchgate.net A key metric used to evaluate the quality and reproducibility of an HTS assay is the Z'-factor. A Z'-factor of ≥ 0.5 is generally considered indicative of a high-quality assay suitable for HTS. biorxiv.orgbiorxiv.org This parameter reflects the separation in signal between positive and negative controls, ensuring that true hits can be reliably distinguished from background noise. researchgate.net

Careful experimental design, including appropriate controls and replicate wells, is essential for ensuring the reproducibility of HTS data. The use of robust substrates like this compound contributes to the low variability and high signal-to-noise ratio required for successful HTS campaigns. biorxiv.org

Investigative Applications of Boc Dl Val Dl Arg Amc.hcl in Protease Biology

Characterization of Serine Protease Enzymatic Activity with Boc-DL-Val-DL-Arg-AMC.HCl

This substrate has been instrumental in studying a range of serine proteases, enabling detailed kinetic analysis and substrate specificity determination.

Thrombin Activity Monitoring and Kinetic Analysis

Boc-Val-Pro-Arg-AMC, a closely related substrate, is a sensitive fluorogenic tool for assessing the activity of α-thrombin. adipogen.comsapphirebioscience.comechelon-inc.com Kinetic studies have determined the Michaelis-Menten constant (Km) to be 21 μM and the catalytic rate constant (kcat) to be 109 s⁻¹ for its interaction with α-thrombin. adipogen.comsapphirebioscience.comechelon-inc.com This substrate is also cleaved by the α-thrombin-staphylocoagulase complex, with a Km of 25 μM and a kcat of 89 s⁻¹. adipogen.comsapphirebioscience.comechelon-inc.com The release of the fluorescent AMC moiety allows for the quantification of thrombin activity. adipogen.comsapphirebioscience.com

Table 1: Kinetic Parameters of Boc-Val-Pro-Arg-AMC with Thrombin

| Enzyme | Km (μM) | kcat (s⁻¹) |

|---|---|---|

| α-Thrombin | 21 | 109 |

| α-Thrombin-Staphylocoagulase Complex | 25 | 89 |

Trypsin-like Protease Substrate Specificity Determination

The substrate Boc-Val-Pro-Arg-AMC is widely used to measure the activity of trypsin-like serine proteases. medchemexpress.comtargetmol.com It is effectively hydrolyzed by trypsin and other enzymes with similar specificities, such as tryptase from rat mast cells and the trypsin-like enzymes acrosin and spermosin. echelon-inc.comavantorsciences.com The cleavage of the substrate by these enzymes releases the fluorescent AMC group, providing a means to quantify their enzymatic activity. avantorsciences.com For instance, matriptase, a trypsin-like serine protease, has been shown to cleave a variety of synthetic substrates including Boc-Val-Pro-Arg-AMC, demonstrating its broad substrate specificity. semanticscholar.org

Kallikrein Family Protease Studies (e.g., Kallikrein 5, Kallikrein 8)

Boc-Val-Pro-Arg-AMC serves as a substrate for members of the kallikrein family of serine proteases, including Kallikrein 5 (KLK5) and Kallikrein 8 (KLK8). adipogen.comsapphirebioscience.combiomol.com The activity of recombinant human KLK5 is measured by its ability to cleave this fluorogenic peptide substrate. biolegend.com Studies have utilized Boc-Val-Pro-Arg-AMC to assess the inhibitory activity of various compounds against KLK5. google.comgoogle.comnih.govresearchgate.net For example, the enzymatic activity of KLK5 can be standardized by measuring the release of AMC from this substrate. scholaris.ca Similarly, this substrate has been employed in activation assays for pro-kallikrein-related peptidase 5. nih.govresearchgate.net

Kinetic studies have also been performed on KLK8, which displays optimal activity at a pH of 8.5. nih.gov The substrate has been used to screen for inhibitors of KLK8 and to understand its activation and regulation. nih.gov

Table 2: Application of Boc-Val-Pro-Arg-AMC in Kallikrein Studies

| Kallikrein | Application | Finding |

|---|---|---|

| Kallikrein 5 (KLK5) | Activity Measurement | Cleaves Boc-Val-Pro-Arg-AMC, enabling activity quantification. biolegend.com |

| Kallikrein 5 (KLK5) | Inhibition Assays | Used to test the efficacy of inhibitors. google.comgoogle.comnih.govresearchgate.net |

| Kallikrein 8 (KLK8) | Kinetic Analysis | Optimal activity observed at pH 8.5. nih.gov |

TMPRSS2 Proteolytic Function Assessment Using AMC-Derived Substrates

The transmembrane protease, serine 2 (TMPRSS2) has been a focus of research, particularly due to its role in viral entry. The fluorogenic peptide substrate Boc-Gln-Ala-Arg-AMC is commonly used to assess the proteolytic activity of TMPRSS2. acs.orgfrontiersin.orgbiorxiv.orgrsc.org The cleavage of this substrate releases the fluorescent AMC molecule, allowing for the measurement of TMPRSS2 enzymatic activity. acs.org Studies have utilized this assay to screen for inhibitors of TMPRSS2. acs.orgfrontiersin.org For instance, the inhibitory effects of compounds like lactoferricin (B1576259) have been evaluated using this method. frontiersin.org The Michaelis constant (Km) for Boc-Gln-Ala-Arg-AMC with TMPRSS2 has been determined to be 85.6 μM. pnas.org

Oligopeptidase B (OPB) Catalytic Analysis with Related AMC Substrates

Oligopeptidase B (OPB), a serine peptidase, has been studied using various AMC-based substrates to determine its substrate specificity and kinetic parameters. nih.govnih.gov While this compound itself is not explicitly mentioned in the provided context for OPB, related substrates with different amino acid sequences and protecting groups have been employed. For example, substrates such as Z-Arg-Arg-AMC and Boc-Gly-Arg-Arg-AMC have been used to characterize the catalytic efficiency of OPB from Leishmania major. nih.govresearchgate.net These studies revealed that OPB efficiently cleaves after arginine residues. nih.gov Similarly, the hydrolytic activity of recombinant Salmonella OpdB was assessed using a panel of fluorogenic substrates, with Cbz-Arg-Arg-AMC being the most effective. nih.gov

Table 3: Kinetic Parameters of Leishmania major Oligopeptidase B with AMC Substrates

| Substrate | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹μM⁻¹) |

|---|---|---|---|

| Z-Arg-Arg-AMC | 1.8 | 0.01 | 0.0056 |

| Boc-Gly-Arg-Arg-AMC | 2.5 | 0.01 | 0.0040 |

| Z-Gly-Gly-Arg-AMC | 3.8 | 0.02 | 0.0053 |

Data adapted from kinetic analysis of Leishmania major OPB. nih.gov

Exploration of Other Protease Classes Using AMC-Derived Substrates (e.g., Cysteine Proteases)

AMC-derived substrates are not limited to serine proteases and have proven valuable in the study of other protease classes, such as cysteine proteases. The fundamental principle remains the same: cleavage of the substrate releases the fluorescent AMC reporter, enabling the measurement of enzymatic activity. chondrex.comopenbiochemistryjournal.comnih.govfrontiersin.orgusp.br

For example, the activity of cysteine proteases can be assayed using substrates like Z-Leu-Arg-MCA and Z-FR-AMC. openbiochemistryjournal.comnih.gov Kinetic parameters and the effects of pH and inhibitors on enzyme activity have been determined using these fluorogenic substrates. openbiochemistryjournal.comnih.govfrontiersin.org The versatility of the AMC-based assay allows for the investigation of substrate specificity across different protease families by varying the peptide sequence attached to the AMC fluorophore. frontiersin.org

Application of this compound in Protease Inhibitor Discovery and Evaluation

The identification and characterization of protease inhibitors are crucial for drug development. This compound serves as a valuable reagent in this process, particularly in the kinetic analysis of inhibitors and the screening of large compound libraries.

Mechanism-based inhibitors, also known as suicide inhibitors, are unreactive molecules that are converted into highly reactive inhibitors by the catalytic action of their target enzyme. This process typically involves the formation of a covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition. The study of the kinetics of this inhibition is essential to understand the inhibitor's potency and mechanism.

This compound can be employed in competitive assays to study the kinetics of mechanism-based inhibitors. In such an assay, the protease is incubated with the mechanism-based inhibitor, and at various time points, the remaining enzyme activity is measured by adding the fluorogenic substrate this compound. The rate of substrate cleavage, monitored by the increase in fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC), is proportional to the concentration of active enzyme.

The racemic nature of this compound, containing both D and L stereoisomers of valine and arginine, can be particularly insightful. While most proteases exhibit a strong preference for L-amino acids, the presence of D-amino acids can probe the stereoselectivity of the enzyme's active site. Furthermore, some bacterial or fungal proteases may have a preference for D-amino acids, making this racemic substrate a useful tool for studying such enzymes. The kinetics of inhibition can be influenced by the stereochemistry of the substrate, and using a DL-mixture can reveal subtle aspects of the enzyme-inhibitor interaction. For instance, a study on the hepatitis C virus NS3 protease utilized a racemic mixture of a ketoamide inhibitor, noting that the ketoamide moiety led to rapid racemization under physiological conditions nih.gov. This highlights the importance of considering stereochemistry in kinetic analyses.

The data from these kinetic studies, such as the rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI), are critical for evaluating the efficiency of a mechanism-based inhibitor.

High-throughput screening (HTS) of large chemical libraries is a primary strategy for identifying novel protease inhibitors. Fluorogenic substrates like this compound are ideally suited for HTS due to the simplicity and sensitivity of the assay. The assay principle is straightforward: in the absence of an inhibitor, the protease cleaves the substrate, releasing the fluorescent AMC molecule. An effective inhibitor will block this cleavage, resulting in a reduced or absent fluorescent signal.

The process of screening a compound library using this compound typically involves dispensing the protease and the test compounds into microtiter plates. After a pre-incubation period to allow for inhibitor binding, the fluorogenic substrate is added, and the fluorescence is measured over time. Hits are identified as compounds that significantly reduce the rate of AMC release.

The use of a racemic substrate in these screens can offer advantages. It allows for the simultaneous screening against proteases that may have different stereochemical preferences. For example, a screen might identify compounds that selectively inhibit a protease that recognizes the D-amino acid-containing version of the substrate, a feature that would be missed if only a pure L-isomer substrate were used. The discovery of D-stereospecific proteases (DSPs) is an emerging area, and screening with racemic substrates can aid in their identification and characterization frontiersin.org. Some screening campaigns for other protein targets have successfully utilized racemic compounds, which were later resolved into their constituent enantiomers for more detailed analysis nih.govacs.org.

| Screening Parameter | Description | Relevance of this compound |

| Assay Principle | Competitive inhibition of protease activity. | Provides a sensitive and quantifiable measure of protease activity through fluorescence. |

| Throughput | High, suitable for screening thousands of compounds. | The simple add-and-read format is amenable to automation. |

| Hit Identification | Compounds that reduce the rate of AMC release. | A clear and unambiguous signal for identifying potential inhibitors. |

| Stereoselectivity | Ability to identify inhibitors with specific stereochemical requirements. | The DL-racemic mixture allows for the potential discovery of inhibitors for proteases with non-canonical stereospecificity. |

Kinetic Studies of Mechanism-Based Protease Inhibition

Utility in General Biochemical Research for Elucidating Proteolytic Pathways

Beyond inhibitor discovery, this compound is a valuable tool for fundamental research aimed at understanding complex proteolytic pathways. These pathways are involved in a multitude of cellular processes, including protein turnover, signal transduction, and apoptosis.

The elucidation of these pathways often involves identifying the specific proteases responsible for cleaving target proteins. Cell lysates or tissue extracts can be assayed with a panel of fluorogenic substrates, including this compound, to profile the protease activity present. The cleavage of this substrate would indicate the presence of trypsin-like serine proteases.

The inclusion of D-amino acids in the substrate can be particularly useful in studying proteolytic stability. Peptides and proteins containing D-amino acids are generally more resistant to degradation by proteases frontiersin.org. By comparing the cleavage of a racemic DL-substrate to a pure L-substrate, researchers can investigate the proteolytic environment of a cell or organelle and its ability to degrade non-canonical peptides. This has implications for the design of peptide-based drugs with improved stability.

Furthermore, identifying the specific proteases that cleave this compound within a complex biological sample can be a first step in mapping out a proteolytic cascade. Subsequent experiments using specific inhibitors or genetic knockdowns can then be used to confirm the identity of the protease and its role in the pathway. Mass spectrometry-based peptidomics approaches can also be used in conjunction with such substrates to identify the endogenous fragments of peptide hormones and other signaling molecules, thereby elucidating their processing pathways nih.gov.

| Research Question | Application of this compound | Expected Outcome |

| Profiling Protease Activity | Incubation with cell or tissue lysates. | Identification of trypsin-like serine protease activity. |

| Investigating Proteolytic Stability | Comparison of cleavage rates with L-isomer substrates. | Assessment of the capacity to degrade peptides containing D-amino acids. |

| Mapping Proteolytic Pathways | Initial screen to identify active proteases in a system. | A starting point for further investigation into specific protease functions. |

Mechanistic Insights from Enzyme Substrate Interactions Involving Boc Dl Val Dl Arg Amc.hcl

Determination of Enzyme Kinetic Parameters (Km, Vmax, kcat, kcat/Km) with Boc-DL-Val-DL-Arg-AMC.HCl

The use of this compound and its analogs in enzymatic assays allows for the precise determination of key kinetic parameters that define the efficiency and affinity of a protease for a given substrate. These parameters include the Michaelis constant (Km), maximum velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/Km).

Similarly, the fluorogenic substrate Boc-Val-Pro-Arg-AMC is readily cleaved by thrombin, with a reported Km of 21 μM and a kcat of 109 s-1. adipogen.com The α-thrombin-staphylocoagulase complex also hydrolyzes this substrate with a Km of 25 μM and a kcat of 89 s-1. adipogen.com Another related substrate, Boc-Gln-Ala-Arg-AMC, when used to assay trypsin activity, demonstrated the utility of such compounds in determining kinetic constants. nih.gov The kinetic data for various proteases with different peptide-AMC substrates are often compiled to compare their catalytic efficiencies. mpg.de

These examples, while not directly pertaining to this compound, illustrate the methodology and the type of quantitative data that can be obtained using such fluorogenic substrates. The determination of these kinetic parameters is fundamental to understanding the catalytic mechanism of a protease and its substrate preferences.

Table 1: Representative Kinetic Parameters of Proteases with Peptide-AMC Substrates

| Enzyme | Substrate | Km (μM) | Vmax (μmoles/mg/min) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) |

| Cysteine Protease (A. arguta) | Z-Leu-Arg-MCA | 100 | 63.8 | 27.26 | 0.2726 |

| Thrombin | Boc-Val-Pro-Arg-AMC | 21 | Not Reported | 109 | 5.19 |

| α-thrombin-staphylocoagulase | Boc-Val-Pro-Arg-AMC | 25 | Not Reported | 89 | 3.56 |

This table is generated based on available data for related compounds and is for illustrative purposes.

Elucidation of Protease Substrate Recognition Motifs and Active Site Characteristics

The interaction of proteases with substrates like this compound provides significant insights into the structural features of the enzyme's active site and its substrate recognition motifs. The specificity of a protease is largely determined by the shape, size, and chemical nature of the pockets (subsites) within its active site that accommodate the amino acid residues of the substrate.

The dipeptide sequence, Val-Arg, in this compound is designed to probe the S2 and S1 subsites of a protease, respectively (using the Schechter and Berger nomenclature). The preference of a protease for arginine at the P1 position (the residue immediately N-terminal to the scissile bond) suggests the presence of a negatively charged or polar pocket (the S1 subsite) that can favorably interact with the positively charged guanidinium (B1211019) group of arginine. pnas.orgescholarship.org The valine at the P2 position helps to define the requirements of the S2 subsite, which often has a preference for hydrophobic residues. acs.org

Studies using libraries of peptide-AMC substrates have been instrumental in mapping the substrate specificity of various proteases. acs.orgnih.gov For example, research on cysteine proteases like cathepsin L and V has shown their preference for dibasic residues flanked by hydrophobic residues at the P2 position. acs.org The nature of the amino acid at the P2 position can be critical for directing substrate cleavage. acs.org The systematic variation of amino acids at different positions in peptide-AMC substrates allows for a detailed profiling of the protease's subsite preferences. acs.org

Influence of Amino Acid Sequence Variations and Protecting Groups on Protease Cleavage Efficiency

The efficiency with which a protease cleaves a substrate is highly dependent on the amino acid sequence of the substrate and the nature of any protecting groups. Variations in the peptide sequence can dramatically alter the kinetic parameters of the enzymatic reaction.

The importance of the amino acid sequence is highlighted by studies where different peptide-AMC substrates are tested against the same enzyme. For instance, a cysteine protease from A. arguta showed a clear preference for Z-Leu-Arg-MCA over other substrates like Boc-Val-Leu-Lys-MCA and Z-Val-Val-Arg-MCA. openbiochemistryjournal.com This indicates that the combination of leucine (B10760876) at P2 and arginine at P1 is optimal for this particular enzyme. The nature of the residue at the P1 position is particularly critical for recognition by many proteases. nih.gov

Structural Basis for Protease Specificity Towards Peptide-AMC Substrates

The specificity of a protease for a particular peptide-AMC substrate is ultimately determined by the three-dimensional structure of the enzyme's active site and its complementary interactions with the substrate. X-ray crystallography and molecular modeling studies of protease-inhibitor or protease-pseudosubstrate complexes have provided detailed pictures of these interactions. researchgate.net

These studies reveal how the side chains of the substrate's amino acids fit into the corresponding subsites of the protease. For example, in trypsin-like proteases that cleave after basic residues like arginine, the S1 pocket typically contains a negatively charged residue, such as aspartate, at its base, which forms a salt bridge with the positively charged side chain of the substrate's arginine. pnas.orgescholarship.org The S2 subsite, which accommodates the P2 residue (valine in this case), is often a hydrophobic pocket.

The AMC group itself can also participate in interactions with the enzyme. While its primary role is as a fluorophore, its size and shape can influence how the substrate is positioned within the active site. The study of non-canonical amino acids in protease substrates and inhibitors has further expanded our understanding of the structural and functional aspects of protease-substrate interactions. researchgate.netmdpi.com By introducing novel chemical functionalities, researchers can probe the active site in new ways and develop more specific substrates and inhibitors.

Comparative Analysis and Future Perspectives for Boc Dl Val Dl Arg Amc.hcl Research

Comparative Efficacy and Specificity of Boc-DL-Val-DL-Arg-AMC.HCl with Other Fluorogenic and Chromogenic Substrates

The utility of any protease substrate is defined by its efficacy—encompassing sensitivity and catalytic efficiency—and its specificity toward a target enzyme. This compound belongs to the class of fluorogenic substrates that utilize 7-amino-4-methylcoumarin (B1665955) (AMC) as a leaving group. researchgate.netnih.gov The core principle of these assays is the proteolytic cleavage of the amide bond linking the peptide sequence to the AMC fluorophore. mdpi.comacs.org This cleavage releases the free AMC, which results in a significant increase in fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. adipogen.comacs.org

Fluorogenic substrates, including those based on AMC, are generally considered more sensitive than their chromogenic counterparts. biosynth.com Bioluminescent assays, another alternative, have been shown to be substantially more sensitive than fluorescent assays using comparable peptide-conjugated substrates. tandfonline.com The sensitivity of fluorogenic assays allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is particularly advantageous in high-throughput screening (HTS) applications. scispace.comnih.gov The continuous nature of fluorogenic assays permits real-time kinetic evaluation of protease activity, a distinct advantage over endpoint assays that are common with chromogenic substrates. nih.gov

The specificity of this compound is dictated by its dipeptide sequence, DL-Val-DL-Arg. The presence of Arginine (Arg) at the P1 position suggests a substrate preference for trypsin-like serine proteases, which preferentially cleave C-terminal to basic amino acids like arginine and lysine. plos.org However, the use of a DL-racemic mixture of amino acids (DL-Val and DL-Arg) introduces complexity, as proteases typically exhibit high stereospecificity for L-amino acids. This may result in a lower catalytic efficiency compared to substrates composed purely of L-isomers, such as the commonly used trypsin substrate Boc-Gln-Ala-Arg-AMC. nih.govmedchemexpress.com

In comparison to other substrates, the choice of fluorophore or chromophore also impacts assay performance. While AMC is a widely used blue-fluorescent dye, other fluorophores and quenchers are employed in Fluorescence Resonance Energy Transfer (FRET) substrates, which can offer different spectral properties and improved signal-to-noise ratios. nih.govrsc.org Chromogenic substrates, which produce a colored product upon cleavage, are detected spectrophotometrically and, while often less sensitive, can be useful for applications where a simple visual readout is sufficient. biosynth.com

Table 1: General Comparison of Protease Substrate Types

| Feature | Fluorogenic Substrates (e.g., AMC-based) | Chromogenic Substrates | Bioluminescent Substrates |

|---|---|---|---|

| Principle | Release of a fluorescent group (e.g., AMC) upon cleavage. mdpi.com | Release of a colored group (chromophore) upon cleavage. biosynth.com | Enzyme-mediated reaction produces light. tandfonline.com |

| Sensitivity | High (10-100x > chromogenic). biosynth.com | Moderate. biosynth.com | Very High (10-100x > fluorogenic). biosynth.comtandfonline.com |

| Detection | Fluorometer (e.g., Ex: ~380nm, Em: ~460nm). adipogen.com | Spectrophotometer (visible light). biosynth.com | Luminometer. |

| Assay Format | Continuous or endpoint. nih.gov | Typically endpoint. | Continuous, stable signal. tandfonline.com |

| Advantages | High sensitivity, real-time kinetics, HTS compatible. scispace.com | Simple, visual detection possible, low cost. | Highest sensitivity, avoids fluorescence interference. tandfonline.com |

| Limitations | Potential for fluorescence interference/quenching. | Lower sensitivity, less suitable for kinetics. | Requires specific enzymes (e.g., luciferase). tandfonline.com |

Integration of this compound Assays with Complementary Biochemical and Cellular Techniques

Fluorogenic assays using substrates like this compound serve as a powerful initial tool but are often integrated with other techniques to provide a more comprehensive understanding of protease function. These assays are frequently used as a primary screen to identify protease activity or to screen for inhibitors in large compound libraries. nih.govnih.gov

One powerful complementary technique is Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) . plos.org In this approach, a complex mixture of peptide substrates is incubated with a protease source. While a simple fluorogenic assay with this compound can confirm the presence of, for example, trypsin-like activity, MSP-MS can subsequently identify the full range of cleavage site specificities, providing a detailed proteolytic signature. plos.org This combined approach was used to characterize the digestive proteases in the mosquito midgut, where a general fluorogenic substrate first confirmed activity before MSP-MS elucidated the specific preferences. plos.org

In cellular biology, fluorogenic assays are integrated with techniques like Western Blotting and live-cell imaging . For instance, after observing changes in protease activity with a substrate, researchers might use Western Blotting to determine if these changes correlate with the expression levels of specific protease proteins or their zymogen activation state. nih.gov Furthermore, while substrates like this compound are typically used with cell lysates or purified enzymes, the development of cell-permeable substrates and FRET-based probes allows for the direct measurement of protease activity within living cells, providing spatial and temporal information that is unattainable with lysate-based assays. researchgate.net

The data from fluorogenic assays can also be correlated with cellular phenotype assays . For example, an inhibitor identified using a this compound assay could then be tested in a cell-based model to assess its impact on processes like cell invasion, migration, or apoptosis, which are often regulated by proteases. medchemexpress.comresearchgate.net

Table 2: Integration of Fluorogenic Assays with Other Techniques

| Technique | Purpose | Combined Insights | Example Application |

|---|---|---|---|

| Mass Spectrometry (e.g., MSP-MS) | Identifies specific cleavage sites in a complex peptide library. | Broadly confirms protease class activity (fluorogenic) and then defines detailed substrate specificity (MS). | Unraveling the complete digestive protease profile of an organism after initial activity detection. plos.org |

| Western Blotting | Detects and quantifies specific proteins. | Correlates changes in enzymatic activity with protease protein expression, processing, or activation. | Confirming that increased activity is due to upregulation or autocatalytic processing of a specific protease. nih.gov |

| Live-Cell Imaging | Visualizes biological processes in living cells in real-time. | Moves from measuring bulk activity in lysates to observing protease activity with spatial and temporal resolution in a cellular context. | Using FRET probes to monitor caspase activity during apoptosis in real-time. researchgate.net |

| Cellular Phenotype Assays | Measures cellular responses like viability, migration, or invasion. | Links the inhibition of a specific protease activity to a functional cellular outcome. | Assessing the ability of a protease inhibitor, identified in a biochemical screen, to block cancer cell metastasis. medchemexpress.com |

Emerging Research Directions and Innovations in Protease Assay Development

The field of protease assay development is continuously evolving, driven by the need for greater sensitivity, specificity, and applicability to complex biological systems. nih.gov A major trend is the development of methods for signal amplification . These strategies aim to boost the signal from a single cleavage event, enabling the detection of extremely low protease concentrations. scispace.comnih.gov One approach involves creating an enzyme cascade where the product of the initial protease cleavage activates a secondary reporter enzyme, leading to a magnified signal. nih.gov

Another significant area of innovation is the design of more sophisticated FRET-based probes . nih.govrsc.org Recent developments include multimodal probes capable of detecting two different proteases simultaneously using orthogonal fluorophore pairs, and "AND-gate" probes that require cleavage by two separate proteases to generate a signal, thereby increasing specificity. rsc.org Theranostic probes combine a diagnostic FRET pair with a therapeutic agent, allowing for simultaneous detection of a protease biomarker (e.g., caspase-3) and release of a drug. rsc.org

The use of non-canonical amino acids (ncAAs) in substrate design is another emerging direction. mdpi.com Incorporating ncAAs can create substrates with enhanced specificity for a target protease or increased resistance to degradation by off-target enzymes. mdpi.com This allows for the fine-tuning of substrate performance for specific applications.

Furthermore, there is a growing interest in developing universal substrates that can be used to compare inhibitor potencies across different but related proteases, such as the main proteases from various coronaviruses. rsc.org This overcomes inconsistencies arising from the use of different custom substrates for each enzyme. rsc.org Finally, chemiluminescent probes are being developed as an alternative to fluorescent probes, offering exceptional sensitivity (up to 7800-fold signal-to-noise ratio reported) and avoiding issues of background fluorescence. acs.org

Table 3: Innovations in Protease Assay Technology

| Innovation | Description | Advantage |

|---|---|---|

| Signal Amplification Cascades | The product of protease activity initiates a secondary enzymatic reaction that generates a large amount of signal. scispace.comnih.gov | Dramatically increases detection sensitivity, enabling analysis of picomolar enzyme concentrations. scispace.com |

| Multimodal / AND-Gate Probes | Probes designed to detect multiple enzymes simultaneously or to require multiple cleavage events for activation. rsc.org | Allows for more complex biological questions to be addressed and increases assay specificity. rsc.org |

| Theranostic Probes | Combine a diagnostic reporter (e.g., FRET pair) with a therapeutic drug on the same molecule. rsc.org | Enables simultaneous imaging of protease activity and targeted drug delivery. rsc.org |

| Non-Canonical Amino Acids (ncAAs) | Incorporation of synthetic or unnatural amino acids into the peptide substrate sequence. mdpi.com | Can improve substrate specificity, stability, and resistance to off-target cleavage. mdpi.com |

| Chemiluminescent Probes | Substrates that produce light instead of fluorescence upon cleavage. acs.org | Extremely high sensitivity and signal-to-noise ratio; avoids autofluorescence issues. acs.org |

Translational Research Potential in Specific Biological Contexts Beyond Basic Enzymology

While this compound is a tool for basic enzymology, its potential applications extend into translational research, where it can be used to study proteases implicated in human disease and to screen for therapeutic agents. The substrate's preference for trypsin-like proteases makes it relevant to several pathological contexts.

A prominent example is in virology . The host cell protease TMPRSS2, a trypsin-like serine protease, is essential for priming the spike proteins of coronaviruses, including SARS-CoV-2, for viral entry. nih.gov Biochemical assays using the similar substrate Boc-Gln-Ala-Arg-AMC have been instrumental in screening for and quantifying the potency of TMPRSS2 inhibitors like camostat (B1201512) and nafamostat, which are being investigated as potential COVID-19 therapeutics. researchgate.netnih.govacs.org An assay using this compound could similarly be employed in high-throughput screens to discover novel inhibitors of TMPRSS2 or other viral-activating host proteases.

In oncology , numerous trypsin-like proteases are involved in cancer progression, including invasion and metastasis. medchemexpress.com For instance, the activity of proteases like matriptase can be monitored with fluorogenic substrates. wiley.com Assays using substrates like this compound could be used to screen for inhibitors that block the proteolytic cascades contributing to tumor malignancy.

Another area is infectious disease , beyond virology. In the study of the parasitic disease schistosomiasis, optimized fluorogenic substrates were developed to screen for inhibitors of the schistosome 20S proteasome, a validated drug target. nih.gov Similarly, the substrate Boc-Val-Pro-Arg-AMC has been used for the rapid detection of methicillin-resistant Staphylococcus aureus (MRSA), highlighting the diagnostic potential of such assays in bacteriology. adipogen.com Given that many pathogens utilize proteases for their lifecycle or to degrade host tissue, assays based on this compound could be adapted for drug discovery efforts against a range of infectious agents.

Table 4: Potential Translational Applications for Trypsin-Like Protease Substrates

| Biological Context | Key Protease Target(s) | Potential Application |

|---|---|---|

| Viral Entry (e.g., COVID-19) | TMPRSS2, other host proteases | High-throughput screening for inhibitors to block viral priming and cell entry. nih.govacs.org |

| Cancer Progression | Matriptase, Kallikreins, Urokinase | Screening for inhibitors of proteases involved in tumor invasion and metastasis. adipogen.commedchemexpress.com |

| Parasitic Diseases (e.g., Schistosomiasis) | Parasite-specific proteasomes, digestive proteases | Drug discovery targeting essential parasite proteases. nih.gov |

| Bacterial Pathogenesis | Bacterial proteases, host coagulation factors | Development of rapid diagnostic tests or screening for anti-virulence agents. adipogen.com |

| Inflammatory Disorders | Thrombin, Kallikreins | Investigating the role of proteases in inflammation and screening for modulators. adipogen.comgoogle.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Boc-DL-Val-DL-Arg-AMC.HCl to ensure high purity for enzymatic assays?

- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Boc-protected amino acids. Post-synthesis, reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) is critical for purification. Validate purity via LC-MS (≥95%) and confirm structural integrity using H/C NMR. For racemic mixtures (DL-Val and DL-Arg), chiral chromatography may be omitted if enantiomeric effects are not under study. Stability during storage (-20°C in lyophilized form) should be confirmed via repeated HPLC runs.

Q. How should researchers validate the stability of this compound under various experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 4.0–9.0) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Fluorometric assays (ex/em: 380/460 nm) should confirm that AMC release correlates with enzymatic activity rather than auto-hydrolysis. Include negative controls (e.g., enzyme-free buffers) to distinguish between chemical and enzymatic degradation.

Advanced Research Questions

Q. How can researchers address contradictory kinetic data when using this compound in protease inhibition assays?

- Methodological Answer : First, verify assay reproducibility by repeating experiments with fresh substrate batches. If inconsistencies persist, analyze environmental factors (e.g., light exposure causing fluorophore quenching, buffer ionic strength). Use Michaelis-Menten kinetics to compare and across replicates. For statistical rigor, apply mixed-effects models to account for batch-to-batch variability. Orthogonal validation with a non-fluorescent substrate (e.g., chromogenic pNA) can resolve ambiguities.

Q. What strategies optimize the use of racemic this compound in enantioselective enzyme studies?

- Methodological Answer : Separate DL enantiomers via chiral HPLC and test each isomer’s activity independently. Compare ratios to identify enantiomeric preference. If separation is impractical, use kinetic modeling (e.g., global fitting of progress curves) to deconvolute contributions from D- and L-forms. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities for each enantiomer, guiding mechanistic interpretations.

Q. How should researchers design controls to differentiate between specific and non-specific hydrolysis of this compound in complex biological samples?

- Methodological Answer : Implement three-tiered controls:

- Specific inhibition : Pre-treat samples with a target protease inhibitor (e.g., leupeptin for serine proteases).

- Background subtraction : Measure fluorescence in enzyme-free samples to account for auto-hydrolysis.

- Thermal denaturation : Heat-inactivate enzymes (95°C, 5 min) to confirm activity loss. Normalize data to these controls to isolate target-specific signals. For multiplexed systems, use a non-cleavable AMC derivative as a fluorescence baseline control.

Data Interpretation and Reporting

Q. How should researchers statistically analyze time-dependent AMC release curves from this compound assays?

- Methodological Answer : Fit fluorescence vs. time data to a first-order kinetic model using nonlinear regression (e.g., GraphPad Prism). Calculate initial velocities () from the linear phase (typically 0–20% substrate depletion). For comparative studies, apply ANOVA with post-hoc Tukey tests to assess significance. Report 95% confidence intervals for and to quantify uncertainty.

Q. What are common pitfalls in interpreting fluorometric data from this compound, and how can they be mitigated?

- Methodological Answer :

- Inner-filter effects : High substrate concentrations (>10 μM) may attenuate fluorescence. Dilute samples or use a pathlength-adjusted cuvette.

- Photobleaching : Minimize light exposure during assays; use a shutter-controlled fluorometer.

- Batch variability : Pre-screen substrate batches via HPLC and standardize enzyme lots.

- Data normalization : Express activity as "% control" relative to a reference condition (e.g., uninhibited enzyme).

Experimental Design Considerations

Q. How can researchers adapt this compound for high-throughput screening (HTS) of protease inhibitors?

- Methodological Answer : Optimize substrate concentration to 5–10 μM (below to maximize sensitivity). Use 384-well plates and automated liquid handlers for rapid dispensing. Include Z’-factor controls (e.g., 100% activity with DMSO vs. 0% activity with a potent inhibitor) to validate assay robustness. For hit confirmation, counter-screen against non-target proteases to exclude off-target effects.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.